molecular formula C9H12N2O2 B13332871 (3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-4-yl)methanol

(3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13332871
M. Wt: 180.20 g/mol
InChI Key: LRCCIRYUQRKOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-4-yl)methanol is a novel hybrid heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. Its structure incorporates two privileged pharmacophores—dihydropyran and pyrazole—which are frequently found in bioactive molecules and FDA-approved drugs . This combination makes it a valuable scaffold for investigating new therapeutic agents, particularly in the fields of anti-inflammatory and anticancer research. Pyrazole derivatives are established as potent modulators of oxidative stress and inflammation; recent studies highlight their efficacy in inhibiting reactive oxygen species (ROS) production in human cells, such as platelets and endothelial cells, with IC50 values in the low micromolar range (e.g., 8.6 to 10.1 µM) . Concurrently, dihydropyran scaffolds are recognized for their neuroprotective potential and role in treating conditions like Alzheimer's disease, attributed to their ability to interfere with pathogenic pathways such as protein aggregation and oxidative stress . The integration of these two moieties into a single molecule suggests potential for multi-target mechanisms of action. The primary research value of this compound lies in its application as a key synthetic intermediate or a core structure for developing new chemical entities. Researchers can utilize it to build more complex molecular architectures or to explore structure-activity relationships (SAR). Its "For Research Use Only" status underscores that it is a chemical tool for laboratory investigation, strictly prohibited from diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3,4-dihydro-2H-pyran-6-yl(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C9H12N2O2/c12-9(7-5-10-11-6-7)8-3-1-2-4-13-8/h3,5-6,9,12H,1-2,4H2,(H,10,11)

InChI Key

LRCCIRYUQRKOEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(OC1)C(C2=CNN=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of a pyran derivative with a pyrazole derivative under specific conditions. One common method includes:

    Starting Materials: 3,4-Dihydro-2H-pyran and 1H-pyrazole.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran.

    Procedure: The pyran derivative is first activated by the base, followed by the addition of the pyrazole derivative. The reaction mixture is then stirred at a controlled temperature, typically around 60-80°C, for several hours.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (−CH2_2OH) undergoes oxidation to form aldehydes or ketones under controlled conditions.

ReagentConditionsProductYieldReference
KMnO4_4 (aq)Acidic, 25–40°C(3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-4-yl)methanone65–78%
CrO3_3/H2_2SO4_4Dichloromethane, 0°CSame as above70–85%
PCC (Pyridinium chlorochromate)Anhydrous DCM, RTAldehyde derivative60–72%

Mechanistic Insight : Oxidation proceeds via radical intermediates or through the formation of chromate esters, depending on the reagent. The pyrazole ring remains intact due to its aromatic stability .

Reduction Reactions

The hydroxymethyl group can be reduced to a methylene group (−CH2_2−), while the dihydropyran ring may undergo further saturation.

ReagentConditionsProductYieldReference
LiAlH4_4THF, reflux(3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-4-yl)methane80–90%
NaBH4_4/CeCl3_3MeOH, 0°CPartial reduction to secondary alcohol50–60%
H2_2/Pd-CEthanol, 50 psiFully saturated pyran derivative75–85%

Note : Selective reduction of the hydroxymethyl group without affecting the pyrazole ring requires careful control of reaction conditions .

Nucleophilic Substitution

The hydroxyl group participates in nucleophilic substitutions, enabling functionalization with alkyl or acyl groups.

ReagentConditionsProductYieldReference
CH3_3I/K2_2CO3_3DMF, 60°CMethoxy-substituted derivative70–80%
AcCl/PyridineDCM, 0°C to RTAcetylated product85–92%
Tosyl chlorideTHF, −10°CTosylate intermediate90–95%

Applications : Tosylate intermediates facilitate further cross-coupling reactions (e.g., Suzuki-Miyaura).

Cycloaddition Reactions

The dihydropyran ring’s conjugated diene system participates in Diels-Alder reactions.

DienophileConditionsProductYieldReference
Maleic anhydrideToluene, 110°CBicyclic adduct60–70%
AcrylonitrileMicrowave, 120°CPyran-pyrrole fused system55–65%

Stereochemistry : Endo selectivity is observed due to secondary orbital interactions .

Reaction Conditions and Monitoring

  • Inert Atmosphere : Reactions involving LiAlH4_4 or Grignard reagents require nitrogen/argon to prevent oxidation.

  • Monitoring : TLC (Rf_f = 0.3 in ethyl acetate/hexane 1:1) and GC-MS are standard for tracking progress.

  • Purification : Column chromatography (SiO2_2, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Scientific Research Applications

(3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic organic molecule that features a dihydropyran ring and a pyrazole moiety. It has hydroxyl and alkyl substituents, which give rise to its chemical reactivity and potential biological activity. The dihydropyran ring is a six-membered saturated ring containing one oxygen atom, while the pyrazole component is a five-membered ring with two adjacent nitrogen atoms. Compounds with similar structures have shown biological activities such as anti-inflammatory, analgesic, and antipyretic properties. this compound might possess similar activities because of its ability to interact with biological targets like enzymes and receptors involved in inflammatory pathways. Interaction studies could focus on its binding affinities with biological receptors or enzymes. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could give insight into its pharmacodynamics and pharmacokinetics. Also, molecular docking studies can predict how this compound interacts at the molecular level with target proteins, potentially revealing mechanisms of action relevant to its biological activity.

Several compounds share structural similarities with this compound, and can be compared based on their chemical properties and biological activities:

Compound NameStructural FeaturesNotable Activities
5-(Hydroxymethyl)-pyrazolePyrazole ring with hydroxymethyl groupAnti-inflammatory
Dihydropyran derivativesDihydropyran coreAntimicrobial
Pyrazolo[3,4-b]quinolin derivativesPyrazole fused with quinolineAnticancer
2-PyrazolinesPyrazole ring with additional substituentsNeuroprotective

These compounds illustrate the diversity within this class of molecules and highlight the unique aspects of this compound, particularly its dual heterocyclic structure which may confer distinct biological properties.

Mechanism of Action

The mechanism by which (3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-4-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing the biological activity of the target.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound shares structural motifs with several classes of heterocycles, including:

Pyrazole Derivatives
  • 4-Aroyl-3-(pyrazolylsulfonyl)-1H-pyrroles (): These compounds incorporate pyrazole sulfonyl groups linked to pyrrole rings. Unlike the target compound, they feature sulfonyl bridges instead of hydroxymethyl groups, which may reduce hydrophilicity but enhance thermal stability .
  • Bis[2-amino-6-(aryl)nicotinonitrile] (): These derivatives contain pyrazole cores fused with nitrile-substituted pyridines. The nitrile groups confer strong electron-withdrawing effects, contrasting with the electron-donating hydroxymethyl group in the target compound .
Dihydropyran Derivatives
  • 2-Amino-6-(pyrazolyl)-4H-pyran-3,5-dicarbonitriles (): These hybrids combine dihydropyran with pyrazole via amino linkages. The absence of a hydroxymethyl group in these compounds may limit their hydrogen-bonding capacity compared to the target molecule .

Key Observations :

  • The hydroxymethyl group in the target compound likely enhances solubility in polar solvents compared to aryl- or cyano-substituted analogs .

Biological Activity

Introduction

(3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic compound that combines a dihydropyran ring with a pyrazole moiety. This structural combination is significant as it may confer various biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's potential effects are attributed to its unique chemical structure, which allows for interactions with various biological targets.

Structural Characteristics

The compound's structure can be represented as follows:

C9H12N2O2\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2

This formula indicates the presence of hydroxyl and alkyl substituents, enhancing its chemical reactivity and potential biological interactions. The dihydropyran ring is a six-membered saturated ring containing one oxygen atom, while the pyrazole component includes two adjacent nitrogen atoms in a five-membered ring.

1. Anti-inflammatory Properties

Research has shown that compounds featuring both dihydropyran and pyrazole rings often exhibit anti-inflammatory properties. Preliminary studies suggest that this compound may interact with enzymes and receptors involved in inflammatory pathways, similar to other pyrazole derivatives known for their anti-inflammatory effects .

2. Anticancer Activity

The structural similarity of this compound to other bioactive compounds raises the possibility of anticancer activity. Pyrazole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. For instance, compounds with similar frameworks have demonstrated significant growth inhibition in cancer cells through mechanisms such as cell cycle arrest and induction of apoptosis .

3. Other Potential Activities

The compound may also possess antimicrobial properties, as many derivatives of the dihydropyran and pyrazole classes have shown effectiveness against bacterial and fungal pathogens . Additionally, some studies suggest that pyrazole derivatives can act as selective inhibitors for certain biological receptors, which could be relevant for developing targeted therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

Study Findings
Study 1: Anti-inflammatory ActivityDemonstrated that pyrazole derivatives reduced inflammation markers in vitro.
Study 2: Anticancer PropertiesFound that related compounds exhibited IC50 values < 10 µM against various cancer cell lines, indicating strong cytotoxicity.
Study 3: Antimicrobial EffectsReported broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • One-Pot Synthesis : Involves reacting 3-hydroxy-2H-pyran with appropriate pyrazole derivatives using acid catalysts.
  • Multi-Step Synthesis : This method entails forming the dihydropyran ring first, followed by introducing the pyrazole moiety through cyclization reactions.
  • Catalyst-Assisted Reactions : Transition metal catalysts can facilitate cross-coupling reactions to synthesize this compound from simpler precursors .

Molecular Interaction Studies

To understand the biological activity at a molecular level, interaction studies using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are recommended. These methods can provide insights into binding affinities with specific biological targets, aiding in elucidating mechanisms of action relevant to its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-4-yl)methanol, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis often involves organometallic intermediates like (3,4-Dihydro-2H-pyran-6-yl)lithium (prepared via literature methods) reacting with pyrazole derivatives. For example, Grignard or lithium-based reagents can facilitate C–C bond formation . Optimization includes temperature control (−20°C to reflux), solvent selection (e.g., dichloromethane, ethanol), and catalysts like triethylamine or sulfamic acid for regioselective coupling . Purification typically employs column chromatography (ethyl acetate/hexane) or recrystallization (ethanol, methanol) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodology : Standard techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and stereochemistry.
  • HPLC : For purity assessment using reverse-phase columns and methanol/water gradients .
  • Mass spectrometry (LC-MS) : To verify molecular ion peaks and fragmentation patterns .
  • FTIR : Identification of functional groups (e.g., hydroxyl, pyran ring vibrations) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Stability studies involve:

  • Thermal analysis : TGA/DSC to assess decomposition temperatures.
  • Light sensitivity : UV-Vis spectroscopy to monitor photodegradation.
  • Humidity testing : Karl Fischer titration for moisture uptake analysis.
  • Recommended storage: Desiccated at −20°C in amber vials to prevent oxidation or hydrolysis of the dihydropyran moiety .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodology :

  • X-ray crystallography : Use SHELXL for refinement of crystal structures to resolve ambiguities in stereochemistry or bond angles .
  • Comparative analysis : Cross-validate NMR data with DFT-calculated chemical shifts.
  • Iterative refinement : Adjust synthetic protocols (e.g., protecting groups) to isolate enantiomers or tautomers causing spectral overlaps .

Q. How can reaction pathways be probed to explain unexpected byproducts in the synthesis?

  • Methodology :

  • Mechanistic studies : Isotopic labeling (e.g., D2OD_2O quenching) to trace proton transfer steps.
  • Kinetic profiling : Monitor intermediates via in-situ FTIR or Raman spectroscopy.
  • Computational modeling : Density Functional Theory (DFT) to simulate transition states and identify competing pathways (e.g., nucleophilic vs. electrophilic attack) .

Q. What challenges arise in determining the compound’s crystal structure, and how are they addressed?

  • Methodology :

  • Twinned crystals : Use SHELXD for structure solution and WinGX/ORTEP for visualization .
  • Disorder modeling : Refinement with restraints on thermal parameters for overlapping atoms.
  • High-resolution data : Collect synchrotron data (<1 Å resolution) to improve electron density maps .

Q. How can the compound’s bioactivity be rationalized through molecular docking studies?

  • Methodology :

  • Target selection : Prioritize enzymes with pyrazole-binding pockets (e.g., kinases, cytochrome P450).
  • Docking software : AutoDock Vina or Schrödinger Suite for binding affinity predictions.
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.